molecular formula C11H8F3NO2S2 B510286 N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide

N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide

Cat. No.: B510286
M. Wt: 307.3 g/mol
InChI Key: HIEBUDJHJYAXFV-UHFFFAOYSA-N
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Description

WAY-239279 is a chemical compound that has garnered interest in various fields of scientific research. It is known for its potential applications in medicinal chemistry and biological studies. The compound’s unique structure and properties make it a valuable subject for investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-239279 involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as halogenation or alkylation, to achieve the desired chemical structure. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of WAY-239279 is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, automated systems for reagent addition, and stringent quality control measures. The industrial process aims to maximize efficiency, reduce costs, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

WAY-239279 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: WAY-239279 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically in an acidic or basic medium.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used in anhydrous conditions.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles are used under various conditions, including reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a diverse array of products.

Scientific Research Applications

WAY-239279 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: WAY-239279 is investigated for its potential therapeutic effects, including its role as an inhibitor or activator of specific biological pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of WAY-239279 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact mechanism depends on the specific application and the molecular structure of WAY-239279.

Comparison with Similar Compounds

WAY-239279 is compared with other similar compounds to highlight its unique properties:

The uniqueness of WAY-239279 lies in its specific molecular structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific investigations.

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S2/c12-11(13,14)8-3-1-4-9(7-8)15-19(16,17)10-5-2-6-18-10/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEBUDJHJYAXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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